molecular formula C8H5BrFN B1289871 4-Bromo-5-fluoro-2-methylbenzonitrile CAS No. 916792-15-9

4-Bromo-5-fluoro-2-methylbenzonitrile

Cat. No. B1289871
CAS RN: 916792-15-9
M. Wt: 214.03 g/mol
InChI Key: ULVCSNKNBWWEMI-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-methylbenzonitrile is a chemical compound with the CAS Number: 916792-15-9 . It has a molecular weight of 214.04 and its linear formula is C8H5BrFN .


Synthesis Analysis

The synthesis of 4-Bromo-5-fluoro-2-methylbenzonitrile involves a multi-step reaction . The first step involves a reaction with N-bromosuccinimide in dichloromethane at 0°C for 45 hours, yielding a 70% product . The second step involves a reaction with concentrated sulphuric acid, sodium nitrite, copper (II) sulphate pentahydrate, and sodium hydrogen carbonate in water, acetic acid, and cyclohexane . This step is performed at -5°C for 15 minutes, then at 50°C, yielding a 76% product .


Molecular Structure Analysis

The molecular structure of 4-Bromo-5-fluoro-2-methylbenzonitrile is represented by the linear formula C8H5BrFN . The average mass is 214.034 Da and the monoisotopic mass is 212.958939 Da .


Physical And Chemical Properties Analysis

4-Bromo-5-fluoro-2-methylbenzonitrile has a density of 1.6±0.1 g/cm3 . It has a boiling point of 260.3±35.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 49.8±3.0 kJ/mol . The flash point is 111.2±25.9 °C . The index of refraction is 1.567 . The molar refractivity is 43.8±0.4 cm3 . It has 1 freely rotating bond .

Scientific Research Applications

Organic Synthesis

4-Bromo-5-fluoro-2-methylbenzonitrile: is a valuable intermediate in organic synthesis. Its halogenated structure makes it a versatile building block for constructing complex organic compounds. It can undergo various reactions, including coupling reactions, nucleophilic substitutions, and electrophilic additions, to create a wide array of derivatives for further chemical exploration .

Pharmaceutical Research

In pharmaceutical research, this compound is utilized in the synthesis of various drug candidates. Its incorporation into larger molecules can lead to the development of new therapeutic agents, particularly in the realm of anticancer, antifungal, and antiviral medications. The bromine and fluorine atoms present in the compound can be critical for the biological activity of these drugs .

Material Science

4-Bromo-5-fluoro-2-methylbenzonitrile: plays a role in the development of novel materials, including organic-inorganic hybrid materials. These materials combine the flexibility of organic compounds with the stability of inorganic substances, leading to applications in electronics, photonics, and catalysis .

Analytical Chemistry

This compound can serve as a standard or reference material in analytical chemistry. Its well-defined structure and properties allow for its use in calibrating instruments, validating methods, and conducting comparative studies to ensure the accuracy and precision of analytical techniques .

Biochemistry

In biochemistry, 4-Bromo-5-fluoro-2-methylbenzonitrile may be used as a precursor for synthesizing biochemical probes. These probes can help in studying biological processes at the molecular level, providing insights into enzyme activities, receptor-ligand interactions, and cellular signaling pathways .

Environmental Studies

The environmental impact of 4-Bromo-5-fluoro-2-methylbenzonitrile and its derivatives can be studied to understand their behavior in ecosystems. Research can focus on their biodegradation, persistence, and potential toxicity to ensure safe and sustainable use in various applications .

Safety and Hazards

The safety information for 4-Bromo-5-fluoro-2-methylbenzonitrile includes several hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

4-bromo-5-fluoro-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVCSNKNBWWEMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629220
Record name 4-Bromo-5-fluoro-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

916792-15-9
Record name 4-Bromo-5-fluoro-2-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916792-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-fluoro-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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